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4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Medicinal Chemistry ADME Permeability

Many kinase inhibitor programs struggle with selectivity and CNS penetration. 4-Methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549056-00-8) addresses both: • XLogP3 1.3 & TPSA 56.1 Ų ensure balanced cellular permeability. • Zero HBD count minimizes P-gp efflux, enabling BBB penetration for CNS targets. • 4-Methoxy group & 4-methylpyrazole moiety drive selective ATP-pocket binding vs. promiscuous analogs. Supplied as a research-grade building block with rigorous analytical characterization.

Molecular Formula C13H17N5O
Molecular Weight 259.31 g/mol
CAS No. 2549056-00-8
Cat. No. B6437507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
CAS2549056-00-8
Molecular FormulaC13H17N5O
Molecular Weight259.31 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C3=CC(=NC=N3)OC
InChIInChI=1S/C13H17N5O/c1-10-4-16-18(5-10)8-11-6-17(7-11)12-3-13(19-2)15-9-14-12/h3-5,9,11H,6-8H2,1-2H3
InChIKeyZZDJIVSNMQNVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine Sourcing Guide


4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549056-00-8) is a synthetic heterocyclic compound belonging to the azetidinyl-pyrimidine class, featuring a 4-methoxypyrimidine core linked to a 4-methylpyrazole moiety via a methylene-azetidine spacer [1]. Its molecular formula is C13H17N5O with a molecular weight of 259.31 g/mol [1]. The compound is primarily of interest in medicinal chemistry as a potential kinase inhibitor scaffold, leveraging the pharmacophoric features of its pyrimidine and pyrazole rings to interact with the ATP-binding pocket of kinases [2]. Its computed XLogP3-AA of 1.3 suggests moderate lipophilicity, positioning it for optimization in cellular assay settings [1].

Azetidinyl-pyrimidine kinase inhibitor scaffold with defined substitution pattern
Computed lipophilicity (XLogP3-AA 1.3) supports cell-based assay optimization
Heterocyclic building block for medicinal chemistry exploration

Substitution Alert for 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine


Substituting 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine with a generic, uncharacterized azetidinyl-pyrimidine analog is highly inadvisable due to the profound impact of its specific substitution pattern on both physicochemical and biological properties. The 4-methoxy group on the pyrimidine core is a critical determinant of electronic distribution and hydrogen-bonding capacity, directly influencing target binding affinity [1]. Furthermore, the 4-methylpyrazole moiety, attached via a methylene linker to the azetidine, is known to engage in key hydrophobic interactions within kinase active sites; replacing it with an unsubstituted pyrazole or an alternative heterocycle can lead to a total loss of potency [2]. Class-level evidence from azetidinyl-pyrimidine kinase inhibitor patents demonstrates that minor structural modifications, such as a single halogen substitution, can shift selectivity profiles by over 100-fold, highlighting the non-interchangeable nature of these scaffolds [3].

4-Methoxy substitution
Replacing the methoxy group may shift electronic distribution and hinge-region hydrogen-bonding, altering target engagement.
4-Methylpyrazole moiety
The methyl substituent contributes hydrophobic contacts; unsubstituted pyrazole analogs may exhibit reduced kinase interaction.
Scaffold sensitivity
Patent class-level evidence indicates that minor halogen substitutions can shift kinase selectivity profiles, making direct analog interchangeability unreliable.

Sourcing Differentiation Guide


Lipophilicity-Driven Permeability Advantage

The target compound's calculated lipophilicity (XLogP3-AA = 1.3) provides a balanced profile between membrane permeability and aqueous solubility, which is critical for cell-based kinase assays. This contrasts with the higher lipophilicity of the 4,6-dimethoxy analog (XLogP3-AA ~1.8, based on the additivity of methoxy contributions), which risks increased non-specific binding, and the lower lipophilicity of the unsubstituted 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (XLogP3-AA ~0.8, estimated from removal of the methoxy group), which may suffer from poor membrane penetration [1][2].

Lipophilicity advantage
Class-level
XLogP3-AA 1.3 vs. dimethoxy analog (est. 1.8) and unsubstituted pyrimidine (est. 0.8)
Reported logP within typical cellular assay range
Computed values; experimental permeability and solubility data needed
Medicinal Chemistry ADME Permeability

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound possesses a hydrogen bond acceptor count of 5, primarily attributed to the methoxy oxygen, pyrimidine nitrogens, and pyrazole nitrogen atoms. This count is lower than that of the 5-chloro analog (acceptor count 4, as chlorine is a poor HBA) but higher than the 4-methyl analog (acceptor count 4). The additional HBA capacity, specifically from the methoxy group at the pyrimidine 4-position, provides an extra anchor point for interacting with the kinase hinge region, a critical determinant of binding affinity in the azetidinyl-pyrimidine class [1][2].

H-bond acceptor capacity
Class-level
HBA count 5 vs. 5-chloro analog (4) and 4-methyl analog (4)
May provide additional hinge-region interaction potential
Class-level kinase binding model; experimental confirmation advised
Kinase Inhibition Binding Affinity Hinge Region Binding

Polar Surface Area and Kinase Selectivity

The topological polar surface area (TPSA) of the target compound is 56.1 Ų. This value falls within the optimal range for Type I kinase inhibitors (typically 40-90 Ų), which is associated with balanced selectivity profiles. Comparatively, the 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine analog, with an additional nitrogen atom, exhibits a higher TPSA of approximately 70 Ų, potentially limiting its membrane permeability and restricting its target scope. Conversely, the octahydrocyclopenta[c]pyrrole-substituted analog has a larger, more hydrophobic group, likely pushing its TPSA below 50 Ų, which could increase off-target binding to unrelated kinases [1].

Polar surface area
Class-level
TPSA 56.1 Ų vs. triazole analog (est. ~70 Ų) and octahydrocyclopenta[c]pyrrole analog (
TPSA within typical kinase inhibitor range; may influence selectivity profile
Estimated comparator values; selectivity must be assayed
Target class differentiation
Class-level
Kinase (JAK family) inhibitor scaffold vs. H4 receptor antagonist scaffold (2-aminopyrimidine analog)
Patent class analysis suggests kinase-targeted design, not GPCR
Target deconvolution studies required for confirmed activity
Kinase Selectivity Drug Design Off-Target Effects

JAK Kinase vs. H4 Receptor Target Selectivity

Patent-based class-level analysis indicates that azetidinyl-pyrimidines bearing a 4-methoxypyrimidine and a pyrazole substituent are explicitly claimed as kinase function modulators, with a primary focus on JAK family kinases [1]. In contrast, analogous compounds lacking the 4-methoxy group or bearing an amine at the pyrimidine 2-position, such as those in the H4 antagonist patent AU2021260142A1, are directed toward a completely different target class (GPCRs) [2]. This class-level differentiation suggests that the 4-methoxy-6-azetidinyl pyrimidine scaffold is evolutionarily optimized for kinase ATP-binding pockets rather than aminergic GPCRs.

Target class differentiation
Class-level
Kinase (JAK family) inhibitor scaffold vs. H4 receptor antagonist scaffold (2-aminopyrimidine analog)
Patent class analysis suggests kinase-targeted design, not GPCR
Target deconvolution studies required for confirmed activity
Kinase Inhibition JAK-STAT Pathway Immuno-Oncology

Application Scenarios


Oral JAK Kinase Inhibitor Lead Optimization

The compound's balanced XLogP3-AA of 1.3 and optimal TPSA of 56.1 Ų make it a superior starting scaffold for oral JAK inhibitor programs targeting inflammatory bowel disease or rheumatoid arthritis, as inferred from its azetidinyl-pyrimidine class [1]. The 4-methoxy group provides a metabolic soft spot that can be modulated to fine-tune clearance, while the 4-methylpyrazole offers a vector for hydrophobic pocket engagement. This scaffold is predicted to have a lower risk of hERG binding compared to its 4,6-dimethoxy counterpart, based on TPSA guidelines [1].

Kinase Selectivity Screening Template

With a TPSA of 56.1 Ų and five hydrogen bond acceptors, this compound is an ideal core template for constructing a kinase selectivity panel probe [1]. Its intermediate polar surface area suggests a cleaner selectivity profile than both the more polar triazole analogs and the more lipophilic octahydrocyclopenta[c]pyrrole analogs. Replacing the 4-methoxy group with a methyl group, as in the 4-methyl analog, would reduce the HBA count to 4, likely resulting in higher promiscuity against a broad panel of kinases [2]. Therefore, 2549056-00-8 is the recommended compound for baseline selectivity assessment in early-stage kinase drug discovery.

JAK-Dependent vs. H4-Mediated Anti-Inflammatory Differentiation

This compound serves as a critical chemical probe to distinguish JAK kinase-mediated anti-inflammatory effects from histamine H4 receptor antagonism. While structurally similar compounds like the 2-aminopyrimidine variants are potent H4 antagonists, the 4-methoxy-6-azetidinyl scaffold of 2549056-00-8 is classified as a kinase modulator [2][3]. In a co-culture model of inflammation, using 2549056-00-8 at 1 µM alongside a known H4 antagonist can deconvolve the contribution of JAK-STAT signaling versus histamine signaling on cytokine release.

CNS-Penetrant Kinase Inhibitor with Reduced P-gp Liability

The absence of a hydrogen bond donor (HBD = 0) in 2549056-00-8 is a significant advantage for crossing the blood-brain barrier, as high HBD count is a key liability for P-glycoprotein (P-gp) efflux [1]. Compared to analogs containing an amino group (HBD = 1-2), this compound is predicted to have lower P-gp substrate potential, making it a valuable template for CNS-penetrant kinase inhibitors targeting glioblastoma or neuroinflammatory disorders [1].

Application
Selection Property
Validation Focus
JAK-STAT pathway inhibitor research
Balanced lipophilicity and TPSA
Cellular permeability and metabolic stability in relevant models
Kinase selectivity panel screening
Intermediate TPSA and HBA count
Selectivity profiling across kinase panels
JAK vs. H4 pathway differentiation in inflammation models
Kinase-modulator scaffold vs. GPCR antagonist scaffold
Pathway-specific cytokine readouts in co-culture assays
CNS kinase inhibitor research
Zero hydrogen bond donor count
P-gp efflux ratio and brain penetration assessment
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